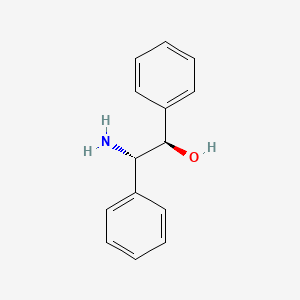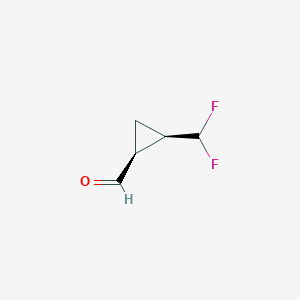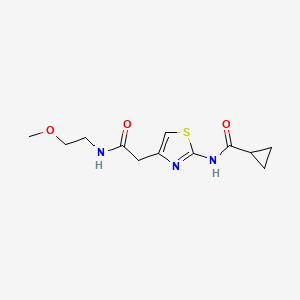![molecular formula C20H16N2O2S B2956333 2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-81-8](/img/structure/B2956333.png)
2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol, also known as TDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a small molecule that belongs to the family of Toll-like receptor (TLR) agonists and has been shown to activate immune responses in various cell types.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has been conducted on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines containing thiazolidin-4-one fragments, showing their potential for antitumor and anti-inflammatory activities. These compounds were synthesized through reactions that could involve similar structural motifs to the specified compound, indicating its utility in creating pharmacologically active agents (Horishny et al., 2020).
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including structures possibly akin to the mentioned compound, have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies found compounds with significant antimicrobial activity against Staphylococcus aureus, as well as compounds with anti-inflammatory effects superior to diclofenac, a commonly used anti-inflammatory drug, and high antioxidant activity (Mandzyuk et al., 2020).
Molluscicidal Activity
Investigations into molluscicidal agents have led to the synthesis of new derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which show promising results against specific mollusc pests. This application suggests the compound's potential use in pest control and environmental management (Nawwar et al., 1993).
Material Science Applications
The compound also finds relevance in material science, specifically in the synthesis and characterization of novel benzoxazine monomers containing allyl groups. These monomers exhibit high performance as thermosets, displaying excellent thermomechanical properties and thermal stability, which could be beneficial for developing new materials with specific mechanical and thermal requirements (Agag & Takeichi, 2003).
Photophysical Properties and Luminescent Materials
The exploration of ESIPT (Excited-State Intramolecular Proton Transfer) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, suggests the importance of similar compounds in developing new luminescent materials. These materials can have applications ranging from bioimaging to sensing and lighting technologies (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGLMPCGZCRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

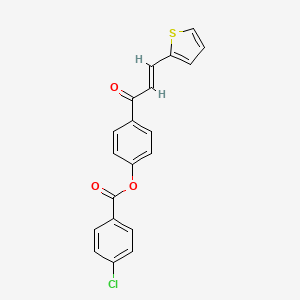
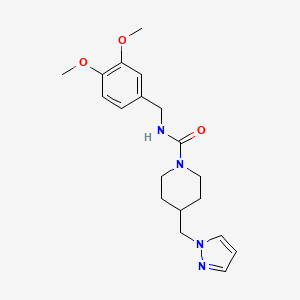
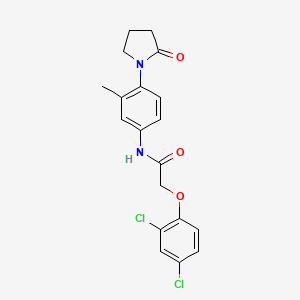
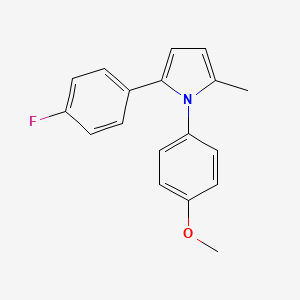
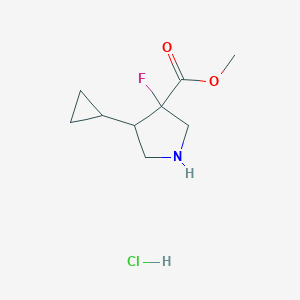

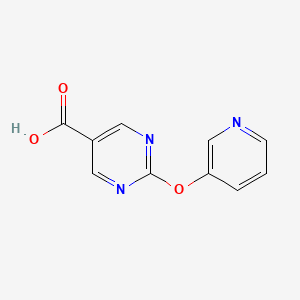
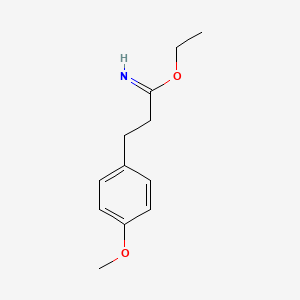
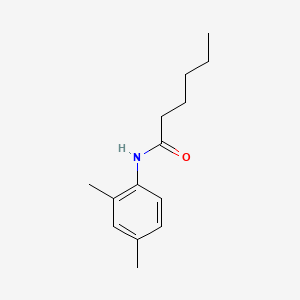
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)
